Home > Products > Screening Compounds P139 > (-)-(Z)-Bisdehydrodoisynolic acid
(-)-(Z)-Bisdehydrodoisynolic acid - 17659-99-3

(-)-(Z)-Bisdehydrodoisynolic acid

Catalog Number: EVT-15327598
CAS Number: 17659-99-3
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-(Z)-Bisdehydrodoisynolic acid is a synthetic, nonsteroidal estrogen that belongs to the class of compounds known as selective estrogen receptor modulators. It is characterized by its potent estrogenic activity, despite having a relatively low affinity for estrogen receptors in vitro. This compound is an analogue of doisynolic acid and was discovered as a degradation product of equilenin or dihydroequilenin when treated with potassium hydroxide in 1947. It has been studied primarily for its potential therapeutic applications in metabolic disorders and obesity management .

Source

(-)-(Z)-Bisdehydrodoisynolic acid was first synthesized in the mid-20th century and has been the subject of various studies exploring its biological activity and potential applications. The compound is not commercially available as a pharmaceutical product but has been investigated in preclinical studies involving animal models, particularly focusing on its effects on metabolism and obesity .

Classification

This compound can be classified as:

  • Chemical Class: Nonsteroidal estrogens
  • Functional Group: Carboxylic acid
  • Chemical Structure: Contains a specific configuration that influences its biological activity.
Synthesis Analysis

Methods

The synthesis of (-)-(Z)-Bisdehydrodoisynolic acid typically involves several chemical reactions, including:

  • Dehydrogenation: The conversion of equilenin or dihydroequilenin into bisdehydrodoisynolic acid through the application of strong bases like potassium hydroxide.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to isolate the desired isomer.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pH) to ensure the desired stereochemistry is achieved. The compound's enantiomers can exhibit different biological activities, making stereochemical purity critical for its efficacy .

Molecular Structure Analysis

Structure

The molecular formula for (-)-(Z)-Bisdehydrodoisynolic acid is C18H20O3C_{18}H_{20}O_{3}, with a molar mass of approximately 284.355 g/mol. The compound features a carboxylic acid functional group which plays a significant role in its biological activity.

Data

  • IUPAC Name: (Z)-2-(4-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoic acid
  • CAS Number: Not specified in the provided sources but can be found in chemical databases.
  • 3D Structure: Available through chemical modeling software or databases like PubChem.
Chemical Reactions Analysis

Reactions

(-)-(Z)-Bisdehydrodoisynolic acid undergoes various chemical reactions including:

  • Esterification: Reaction with alcohols to form esters, which can enhance its binding affinity to estrogen receptors.
  • Hydrolysis: Under certain conditions, it can revert back to its carboxylic acid form.

Technical Details

These reactions are crucial for understanding the metabolic pathways of the compound in biological systems. For instance, ester derivatives have shown increased relative binding affinity for estrogen receptors compared to the parent compound .

Mechanism of Action

Process

The mechanism of action for (-)-(Z)-Bisdehydrodoisynolic acid involves:

  1. Binding to Estrogen Receptors: Although it binds poorly to estrogen receptors in vitro, it exhibits strong estrogenic activity in vivo, suggesting that it may undergo metabolic transformation into more active forms.
  2. Gene Expression Modulation: The compound influences gene expression related to metabolic processes, potentially enhancing basal metabolism and reducing obesity-related risks.

Data

Studies indicate that the compound's activity may be attributed to its conversion into metabolites with higher estrogenic potency during metabolism, resolving the binding/activity paradox observed with this class of compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature
  • Melting Point: Specific melting point data not provided; typically requires empirical measurement.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data or Analyses

Further empirical studies are needed to fully characterize its physical properties, particularly regarding solubility and stability under various conditions.

Applications

Scientific Uses

(-)-(Z)-Bisdehydrodoisynolic acid has potential applications in:

  • Metabolic Research: Investigated for its role in enhancing metabolism and managing obesity.
  • Pharmacology: Explored as a selective estrogen receptor modulator with implications for treating conditions influenced by estrogen levels.

Research continues into its therapeutic potential, particularly concerning metabolic syndromes and related disorders .

Synthetic Pathways and Structural Analysis

Historical Synthesis Methods: Degradation of Equilenin and Dihydroequilenin

The inaugural route to (-)-(Z)-bisdehydrodoisynolic acid (BDDA) emerged from the alkali fusion degradation of steroidal precursors, specifically equilenin and dihydroequilenin, as reported in 1947. This transformative process subjected the steroidal framework to extreme conditions—potassium hydroxide at elevated temperatures (typically 200-300°C)—resulting in the cleavage of the C9-C10 bond and ring C opening. This degradation pathway produced a complex mixture from which the Z-isomer of BDDA was isolated as a primary estrogenic component [4] [6]. The reaction mechanism proceeds through a retro-aldol cleavage, fragmenting the original steroid backbone while preserving the phenolic A-ring characteristic of estrogenic compounds. The resulting Z-BDDA maintained the planar fusion of rings A and B but featured an open C-ring with a newly formed carboxylic acid and ethyl group [2] [4].

This alkali fusion approach, while historically significant for providing the first access to BDDA, suffered from several limitations: low reaction yields (typically <20%), formation of complex isomeric mixtures requiring tedious chromatographic separations, and the generation of racemic products necessitating subsequent enantiomeric resolution. The initial racemic mixture contained both the highly active (-)-Z-BDDA enantiomer and its less active (+) counterpart, complicating early structure-activity relationship studies [2] [3]. Despite these drawbacks, this method established BDDA's identity as the seco-analogue of equilenin (where "seco" denotes ring cleavage) and provided the foundational material for discovering its exceptional estrogenic potency in vivo [4] [6].

Table 1: Historical Synthesis of BDDA via Alkali Fusion

PrecursorConditionsKey Product(s)Yield (%)Limitations
EquileninKOH, 200-300°C(±)-Z-BDDA15-20Racemic mixture, multiple isomers
DihydroequileninKOH, 200-250°C(±)-Z-BDDA10-18Lower yields, complex purification

Advanced Synthetic Routes: Multi-Step Organic Synthesis and Derivative Development

Modern synthetic approaches have overcome the limitations of alkali fusion through stereocontrolled multi-step syntheses enabling enantioselective production and derivative development. A pivotal advancement involved the chiral resolution of racemic BDDA through diastereomeric salt formation using enantiopure L-menthol. This process converted (±)-Z-BDDA-3-methyl ether (Fenocylin®) into separable diastereomeric L-menthyl esters [2] [6]. Crystallographic analysis confirmed the absolute configuration of the resolved esters, enabling the isolation of enantiomerically pure (-)-Z-BDDA following ester hydrolysis [1] [3].

Contemporary synthetic strategies employ asymmetric catalysis and chiral pool starting materials to directly access the desired (13S,14R) configuration. Key steps often include:

  • Stereoselective Michael addition to construct the chiral center at C13
  • Intramolecular Friedel-Crafts acylation to form the tetrahydrophenanthrene core
  • Regioselective dehydrogenation to establish the Z-alkene configuration [5]

Derivative development has been crucial for probing structure-activity relationships and addressing the binding-activity paradox. Methyl esterification of the carboxylic acid group increased relative binding affinity (RBA) approximately 14-fold for ERα and 20-fold for ERβ compared to the parent acid. Conversely, conversion to the amide derivative decreased RBA approximately 4-fold, highlighting the critical role of the protonation state of the carboxyl group [5]. Reduction of the carboxylic acid to the alcohol (BDD-OH) yielded a high-affinity ligand, providing further insight into the structural requirements for receptor interaction. These synthetic advances have enabled systematic exploration of BDDA's selective estrogen receptor modulator (SERM) profile across tissues [5] [8].

Table 2: Advanced Synthetic Derivatives and Their Receptor Binding Profiles

DerivativeModificationERα RBA (%)ERβ RBA (%)Transcriptional Activity
(-)-Z-BDDAParent carboxylic acid1.7-6.01.5-7.0High agonist activity
Methyl ester-COOH → -COOCH₃~84 (14x acid)~140 (20x acid)Lower than expected
Amide-COOH → -CONH₂~0.4 (0.25x acid)~0.4 (0.25x acid)Substantially reduced
BDD-OH-COOH → -CH₂OH>100>100Potent agonist

Stereochemical Characterization: Absolute Configuration via X-ray Crystallography

Definitive stereochemical assignment of (-)-Z-BDDA was achieved through single-crystal X-ray diffraction analysis, which unambiguously established its cis ring fusion and absolute configuration as 13(S),14(R). This analysis revealed a non-planar structure where only the carbon atom bearing the carboxyl group (C14) deviated significantly from the plane defined by the fused three-ring system. The crystallographic data demonstrated cis juxtaposition of the carboxyl and ethyl groups separated by a substantial torsion angle, a configuration now recognized as essential for high estrogenic potency [1] [2].

The X-ray structure elucidated several critical stereochemical features:

  • The Z-configuration of the C9-C10 double bond, confirmed by the 120° bond angle and torsion constraints
  • The dihedral angle between rings B and C measuring approximately 45°, indicating significant puckering
  • Cis-decalin-type fusion at the C13-C14 junction with H13 and H14 in cis orientation
  • Intramolecular hydrogen bonding between the carboxylic acid and phenolic hydroxyl group stabilizing the bioactive conformation [1]

This structural characterization resolved longstanding ambiguity regarding the stereochemistry of natural and synthetic BDDA enantiomers. The (-) enantiomer's absolute configuration was confirmed as 13S,14R, while the less active (+) enantiomer was assigned the 13R,14S configuration. Crucially, the crystallographic data explained the differential biological activities of the enantiomers by revealing distinct three-dimensional shapes that influence receptor docking and complex stability [1] [3]. The trans isomers, while accessible synthetically, demonstrated significantly reduced estrogenic activity, underscoring the pharmacological importance of the cis-fused configuration [2].

Table 3: Crystallographic Parameters of (-)-Z-Bisdehydrodoisynolic Acid

ParameterValueStructural Significance
Configuration13S,14RAbsolute stereochemistry of bioactive enantiomer
Ring fusionCis-decalinCritical for high estrogenic potency
C9-C10 bond length1.34 ÅConfirms double bond character (Z-configuration)
Dihedral angle (B/C rings)45.2°Non-planar structure with ring puckering
Torsion angle (C13-C14)112.5°Spatial separation of carboxyl and ethyl groups
Hydrogen bonding (O...O)2.65 ÅStabilizes bioactive conformation

Structural Determinants of Estrogenic Activity: Role of Cis-Trans Isomerism

The geometric isomerism exhibited by BDDA derivatives fundamentally governs their estrogenic potency and receptor interaction. The Z-alkene configuration (corresponding historically to cis-disposition of the ethyl and carboxylic acid groups across the C9-C10 bond) confers optimal spatial orientation for high-affinity receptor binding. This configuration maintains the carboxylic acid pharmacophore and phenolic ring A in a near-parallel orientation, mimicking the distance between estradiol's C3-OH and C17β-OH groups [4] [7]. In contrast, the E-isomer (trans configuration) positions these functional groups divergently, reducing complementarity with the estrogen receptor (ER) ligand binding domain [3] [7].

Beyond alkene geometry, the protonation state of the carboxylic acid group emerged as a critical factor explaining BDDA's paradoxical high in vivo potency despite low in vitro binding affinity. Studies demonstrated that binding occurs preferentially through the undissociated carboxylic acid (-COOH) rather than the carboxylate anion (-COO⁻). At physiological pH (7.4), only a fraction of BDDA exists in the protonated form due to its pKa (~4.5), explaining its apparently weak receptor affinity in standard assays conducted at neutral pH. When binding assays were performed at pH 6.5, which favors the protonated species, the relative binding affinity approached or exceeded that of estradiol, consistent with BDDA's exceptional in vivo activity [5] [6].

The enantiomeric specificity of BDDA further highlights structural determinants of activity. The natural (-)-(13S,14R) enantiomer functions as a full agonist for both gene activation (EC₅₀ ≈ 0.3 nM via ERα) and repression (EC₅₀ ≈ 0.2 nM) in transfection assays. In stark contrast, the synthetic (+)-(13R,14S) enantiomer shows minimal transcriptional activity (<1% of (-)-enantiomer) at equivalent concentrations despite measurable receptor binding (0.08-0.3% RBA relative to estradiol) [3] [6]. This profound enantioselectivity extends to tissue-specific effects: chronic administration studies in rats revealed that while both enantiomers influence metabolic parameters (weight repression, cholesterol reduction), only the (+)-enantiomer lacks classical uterotropic effects, demonstrating true selective estrogen receptor modulator (SERM) activity [8].

The three-dimensional architecture resulting from the cis ring fusion creates a chiral pocket that differentially engages with ER's activation function-2 (AF-2) domain. Molecular modeling suggests the (-)-enantiomer's 13S,14R configuration permits hydrogen bonding with His524 and hydrophobic contacts with Leu387 in ERα, while the (+)-enantiomer experiences steric clashes with Met421. This stereospecific recognition underlies the divergent pharmacological profiles of the enantiomers, enabling tissue-selective modulation of estrogenic responses [1] [5] [8].

Properties

CAS Number

17659-99-3

Product Name

(-)-(Z)-Bisdehydrodoisynolic acid

IUPAC Name

(1R,2S)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m1/s1

InChI Key

HMYBVYBHZVQZNH-AEFFLSMTSA-N

Canonical SMILES

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Isomeric SMILES

CC[C@@H]1C2=C(CC[C@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.